Technical Guide: Properties and Applications of 2,2,6,6-Tetramethylpimelic Acid
Technical Guide: Properties and Applications of 2,2,6,6-Tetramethylpimelic Acid
Executive Summary
2,2,6,6-Tetramethylpimelic acid (TMPA), also known as 2,2,6,6-tetramethylheptanedioic acid (CAS 2941-45-9), is a sterically hindered dicarboxylic acid of significant interest in metabolic research, crystal engineering, and polymer chemistry. Distinguished by gem-dimethyl substitution at both
In drug development, TMPA serves as a critical metabolic probe. Unlike straight-chain fatty acids, the quaternary carbons at the
Physicochemical Profile
The steric bulk of the four methyl groups profoundly influences the acid's solubility, pKa, and solid-state packing.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2,2,6,6-Tetramethylheptanedioic acid | |
| CAS Number | 2941-45-9 | |
| Molecular Formula | ||
| Molecular Weight | 216.28 g/mol | |
| Melting Point | 169–171 °C | High MP due to symmetric packing [1] |
| Acidity (pKa) | pKa | Higher pKa than pimelic acid due to steric hindrance inhibiting solvation of the carboxylate anion. |
| Solubility | Soluble in EtOH, DMSO, DMF; Low in water | Hydrophobic methyl shielding reduces water solubility. |
| Stability | High thermal and hydrolytic stability | Steric bulk protects ester derivatives from enzymatic hydrolysis. |
Structural Analysis: The Thorpe-Ingold Effect
The defining feature of TMPA is the Thorpe-Ingold effect (or gem-dimethyl effect). The presence of two methyl groups on the
-
Conformational Consequence: This compression forces the two carboxyl termini closer together than in unsubstituted pimelic acid.
-
Reactivity: While TMPA itself is an open chain, this pre-organization significantly accelerates cyclization reactions (e.g., anhydride formation) and stabilizes metal-coordination geometries in MOFs.
-
Metabolic Shielding: The methyl groups create a "steric umbrella" that prevents Acyl-CoA dehydrogenase enzymes from abstracting the
-proton required to initiate -oxidation.
Synthesis Protocol: Dianion Alkylation Strategy
The most robust synthetic route utilizes the alkylation of isobutyric acid dianions with a dihaloalkane linker. This method ensures precise installation of the quaternary centers.
Experimental Workflow
Reagents:
-
Isobutyric acid (2.2 equiv)
-
Lithium Diisopropylamide (LDA) (4.4 equiv)
-
1,3-Dibromopropane (1.0 equiv)
-
THF (Anhydrous)
Protocol:
-
Dianion Formation: In a flame-dried flask under argon, cool a solution of LDA in THF to -78°C. Slowly add isobutyric acid. The first equivalent deprotonates the carboxylic acid; the second deprotonates the
-carbon, generating the reactive dianion. -
Alkylation: Stir for 1 hour at 0°C to ensure complete dianion formation. Re-cool to -78°C and add 1,3-dibromopropane dropwise.
-
Coupling: Allow the mixture to warm to room temperature and stir for 12–18 hours. The dianions attack the electrophilic bromide termini of the propane linker.
-
Quench & Isolation: Quench with dilute HCl. Extract with ethyl acetate. The crude product is often a mixture of the diacid and unreacted isobutyric acid.
-
Purification: Recrystallize from a benzene/hexane mixture or ethanol/water to yield pure TMPA as white crystals (MP 169–171°C).
Figure 1: Convergent synthesis of TMPA via isobutyric acid dianion alkylation.
Biological & Pharmacological Applications[1][2][3]
Metabolic Stability and Beta-Oxidation Blockade
In fatty acid metabolism,
-
Mechanism of Action: TMPA lacks hydrogen atoms at the
-positions (C2 and C6). Consequently, it cannot undergo the initial dehydrogenation step catalyzed by Acyl-CoA dehydrogenase. -
Therapeutic Implication: This resistance mimics the pharmacological profile of Bempedoic Acid (an ATP citrate lyase inhibitor). TMPA derivatives can act as stable lipid mimetics that regulate lipid levels without being degraded for energy, potentially upregulating fatty acid oxidation pathways for natural lipids via PPAR
activation [2].
Omega-Oxidation Probe
Since
Figure 2: Metabolic fate comparison. TMPA resists mitochondrial
Analytical Characterization
To validate the synthesis of TMPA, the following spectral signatures must be confirmed:
-
1H NMR (CDCl3, 400 MHz):
-
1.20 ppm (s, 12H,
): Strong singlet characteristic of equivalent gem-dimethyl groups. -
1.30–1.60 ppm (m, 6H,
): Multiplets for the central methylene chain. -
11.0–12.0 ppm (br s, 2H,
): Carboxylic acid protons.
-
1.20 ppm (s, 12H,
-
13C NMR:
-
Distinct quaternary carbon signal at
42 ppm (C2/C6). -
Carbonyl signal at
184 ppm ( ).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z 215.1.
-
References
-
Santa Cruz Biotechnology. "2,2,6,6-Tetramethylpimelic Acid Product Data." SCBT Catalog, 2024. Link
-
Goetzman, E. et al. "Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity."[1] Journal of Clinical Investigation, 2024.[1][2] Link
-
Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry."[3] Journal of Medicinal Chemistry, 2018.[3] Link
-
Finetech Industry. "Safety Data Sheet: 2,2,6,6-Tetramethylheptanedioic acid." Finetech Ind, 2024. Link
Sources
- 1. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
